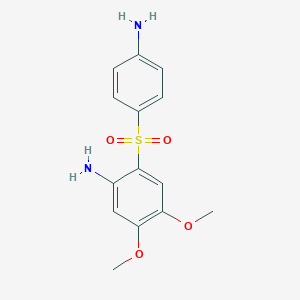

Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-

Descripción general

Descripción

El Beta-Estradiol 3-Benzoato es un compuesto de estrógeno sintético. Es un éster de estradiol, una hormona natural en el cuerpo humano. Este compuesto se utiliza en diversas aplicaciones médicas y de investigación debido a sus propiedades estrogénicas. Se sabe que interactúa con los receptores de estrógeno e influye en varios procesos fisiológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Beta-Estradiol 3-Benzoato se sintetiza mediante la esterificación del estradiol con ácido benzoico. La reacción generalmente implica el uso de un catalizador como ácido sulfúrico o ácido clorhídrico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del estradiol a su éster benzoato .

Métodos de producción industrial: En entornos industriales, la producción de Beta-Estradiol 3-Benzoato implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza. El producto luego se purifica utilizando técnicas como la recristalización o la cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El Beta-Estradiol 3-Benzoato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas con agua como solvente.

Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos principales:

Hidrólisis: Estradiol y ácido benzoico.

Oxidación: Derivados oxidados de Beta-Estradiol 3-Benzoato.

Reducción: Formas reducidas del compuesto con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

El Beta-Estradiol 3-Benzoato se utiliza ampliamente en la investigación científica debido a sus propiedades estrogénicas. Algunas de sus aplicaciones incluyen:

Mecanismo De Acción

El Beta-Estradiol 3-Benzoato ejerce sus efectos al unirse a los receptores de estrógeno (ERα y ERβ) en varios tejidos, incluidos los senos, el útero, los ovarios, la piel, la próstata, los huesos, la grasa y el cerebro. Al unirse, el complejo receptor de estrógeno-ligando entra en el núcleo y regula la transcripción genética, lo que lleva a la formación de ARN mensajero y posterior síntesis de proteínas. Este proceso influye en varias funciones fisiológicas, incluida la salud reproductiva, la densidad ósea y la salud cardiovascular .

Compuestos similares:

Valerato de estradiol: Otro éster de estradiol, utilizado en terapia de reemplazo hormonal con una duración de acción más larga.

Cipionato de estradiol: Un éster sintético de estradiol con efectos prolongados, comúnmente utilizado en entornos clínicos.

Singularidad: El Beta-Estradiol 3-Benzoato es único debido a su esterificación específica con ácido benzoico, lo que influye en su farmacocinética y duración de acción. Este compuesto es particularmente útil en entornos de investigación para estudiar los efectos de los compuestos estrogénicos y su metabolismo .

Comparación Con Compuestos Similares

Estradiol Valerate: Another ester of estradiol, used in hormone replacement therapy with a longer duration of action.

Estradiol Cypionate: A synthetic ester of estradiol with prolonged effects, commonly used in clinical settings.

Uniqueness: Beta-Estradiol 3-Benzoate is unique due to its specific esterification with benzoic acid, which influences its pharmacokinetics and duration of action. This compound is particularly useful in research settings for studying the effects of estrogenic compounds and their metabolism .

Actividad Biológica

Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (CAS: 109351-13-5), is a compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- is , with a molar mass of 308.35 g/mol. Its structure features a benzenamine core with methoxy and sulfonamide functional groups that may influence its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The presence of the sulfonamide group in Benzenamine may enhance interactions with various biological targets, including enzymes and receptors involved in signaling pathways.

Anticancer Properties

Studies have shown that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds similar to Benzenamine have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study indicated that structural modifications around the sulfonamide could lead to increased potency against specific cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A (similar structure) | HeLa | 15 | Inhibition of cell proliferation |

| Compound B | MCF-7 | 10 | Induction of apoptosis |

| Benzenamine (2-((4-aminophenyl)... | Various | TBD | TBD |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of Benzenamine derivatives. The compound has been evaluated for its ability to disrupt harmful protein interactions associated with neurodegenerative diseases such as Huntington's disease. Preliminary results suggest that it may inhibit the aggregation of mutant huntingtin protein, thereby offering protective effects on neuronal cells .

Case Study: Neuroprotection in Huntington's Disease Models

In a study utilizing cellular models of Huntington's disease, Benzenamine was found to significantly reduce the toxicity associated with mutant huntingtin aggregates. The compound demonstrated an IC50 value in the low micromolar range, indicating strong potential for further development as a therapeutic agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile of Benzenamine is crucial for its development as a therapeutic agent. Initial assessments indicate that the compound has favorable absorption characteristics, but further studies are needed to elucidate its metabolism and excretion pathways.

Table 2: Preliminary Toxicological Data

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | TBD |

| Metabolic Stability | Moderate |

| Cytotoxicity (in vitro) | Low at 50 µM |

Propiedades

IUPAC Name |

2-(4-aminophenyl)sulfonyl-4,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-12-7-11(16)14(8-13(12)20-2)21(17,18)10-5-3-9(15)4-6-10/h3-8H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMOXOZTMVYCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148908 | |

| Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109351-13-5 | |

| Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109351135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.